Cas no 1213065-82-7 ((4S)-6-CHLORO-8-FLUOROCHROMANE-4-YLAMINE)

(4S)-6-クロロ-8-フルオロクロマン-4-イルアミンは、光学活性を有するクロマン骨格を特徴とする有機化合物です。6位のクロロ基と8位のフルオロ基というハロゲン置換パターンが分子の電子特性に影響を与え、4位のアミノ基が求核性を示すことが特長です。この立体特異的な構造は医薬品中間体としての応用が期待され、特に不斉合成におけるキラルビルディングブロックとして有用です。高い純度と安定性を保持しつつ、官能基の多様な修飾が可能な点が研究用途での利点となっています。

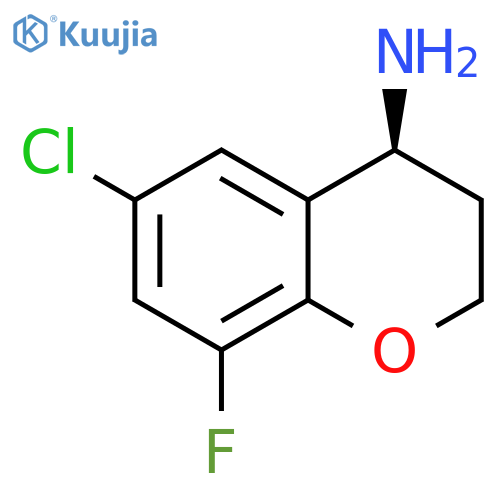

1213065-82-7 structure

商品名:(4S)-6-CHLORO-8-FLUOROCHROMANE-4-YLAMINE

(4S)-6-CHLORO-8-FLUOROCHROMANE-4-YLAMINE 化学的及び物理的性質

名前と識別子

-

- (4S)-6-CHLORO-8-FLUOROCHROMANE-4-YLAMINE

- 2H-1-Benzopyran-4-amine, 6-chloro-8-fluoro-3,4-dihydro-, (4S)-

- (S)-6-Chloro-8-fluorochroman-4-amine

- Y12354

- 1213065-82-7

-

- インチ: 1S/C9H9ClFNO/c10-5-3-6-8(12)1-2-13-9(6)7(11)4-5/h3-4,8H,1-2,12H2/t8-/m0/s1

- InChIKey: OIVYNUIVZGGTAZ-QMMMGPOBSA-N

- ほほえんだ: C1OC2=C(F)C=C(Cl)C=C2[C@@H](N)C1

計算された属性

- せいみつぶんしりょう: 201.0356698g/mol

- どういたいしつりょう: 201.0356698g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 13

- 回転可能化学結合数: 0

- 複雑さ: 193

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 1

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 35.2Ų

- 疎水性パラメータ計算基準値(XlogP): 1.6

じっけんとくせい

- 密度みつど: 1.334±0.06 g/cm3(Predicted)

- ふってん: 254.5±40.0 °C(Predicted)

- 酸性度係数(pKa): 8.02±0.20(Predicted)

(4S)-6-CHLORO-8-FLUOROCHROMANE-4-YLAMINE 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1761054-1g |

(s)-6-Chloro-8-fluorochroman-4-amine |

1213065-82-7 | 98% | 1g |

¥7871.00 | 2024-08-09 |

(4S)-6-CHLORO-8-FLUOROCHROMANE-4-YLAMINE 関連文献

-

Ang-Ying Lin,Fuqian Yang,Sanboh Lee RSC Adv., 2016,6, 94949-94958

-

Alexandre Ciaccafava,Daria Tombolelli,Lilith Domnik,Jochen Fesseler,Jae-Hun Jeoung,Holger Dobbek,Maria Andrea Mroginski,Ingo Zebger,Peter Hildebrandt Chem. Sci., 2016,7, 3162-3171

-

Ye-Yun Zhang,Xi-Wen He,Wen-You Li RSC Adv., 2015,5, 71030-71034

1213065-82-7 ((4S)-6-CHLORO-8-FLUOROCHROMANE-4-YLAMINE) 関連製品

- 1621673-53-7(N-Hexylsulfonyl-4-[(4-phenylphenyl)methylsulfanylmethyl]benzamide)

- 139604-89-0(1,1,1,2-Tetrafluoro-2-iodo-2-(trifluoromethoxy)ethane)

- 2034342-22-6(6-{4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazine-1-carbonyl}-1,3-benzothiazole)

- 1213-33-8(Benzenamine,2-[(4-methylphenyl)sulfonyl]-)

- 1657033-41-4(3-cyclopropyl-4,5,6,7-tetrahydro-1H-pyrazolo4,3-cpyridine hydrochloride)

- 574732-18-6(2,4-Dichloro-3-(difluoromethyl)benzoic acid)

- 197379-70-7(6-Bromo-1,4,4-Trimethyl-2,3-Dihydroquinoline)

- 1260805-55-7(1,3-dimethyl-4-(3-methylphenyl)-1H-pyrazol-5-amine)

- 2228808-03-3(tert-butyl N-{5-chloro-2-(piperidin-4-yl)methylphenyl}carbamate)

- 2034411-70-4(N'-(4-ethoxyphenyl)-N-[(2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl]ethanediamide)

推奨される供給者

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Aoguang Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量